(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Overview
Description
Compounds like “(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid” belong to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds containing one or more chlorine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (a hexagonal ring of carbon atoms) with a chlorine atom attached (the “4-Chlorophenyl” part of the name), and a three-carbon chain (the “3-methylbutanoic acid” part of the name) with a carboxylic acid group (-COOH) at the end .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .Scientific Research Applications
Pyrethroid Synthesis
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid has been utilized in the synthesis of a novel series of pyrethroids. These compounds were designed by connecting various eugenol derivatives to 2-(4-chlorophenyl)-3-methylbutanoic acid. The synthesized pyrethroids demonstrated significant insecticidal activity, especially against the fourth instar larvae of Culex pipens quinquefasciatus. Variations in the substituents led to compounds with different levels of contact toxicity, with compound 3a showing the highest activity, indicating its potential for further investigation (Wang et al., 2012).
Synthesis of Dysideaproline E
This compound has also been used as an intermediate in the synthesis of dysideaproline E, a complex organic molecule. The research involved preparing (S)-4,4-Dichloro-3-methylbutanoic acid from commercially available materials, utilizing organocatalytic transfer hydrogenation. The resulting compound was pivotal in confirming the structure of dysideaproline E, a natural product, through its first total synthesis (Owusu-Ansah et al., 2011).
Study of Aminobutanoic Acid Derivatives
Research on β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity, has involved 2-(4-chlorophenyl)-3-methylbutanoic acid. The study focused on the synthesis and structure analysis of 3,4-disubstituted aminobutanoic acids, demonstrating the relevance of such compounds in the development of pharmacologically active substances (Vasil'eva et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJMSIIXXKNIDJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357550 | |
Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55332-38-2 | |
Record name | (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55332-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the ionization state of (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid affect its uptake by duckweed?
A1: Yes, the study found that (R,S)-2-(4-chlorophenyl)-3-methylbutanoic acid, existing in an ionized form at pH 7.0, showed minimal uptake by duckweed compared to non-ionized metabolites like 3-methyl-4-nitrophenol and 3,5-dichloroaniline []. This suggests that the ionized form of the compound may hinder its absorption by the plant.
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